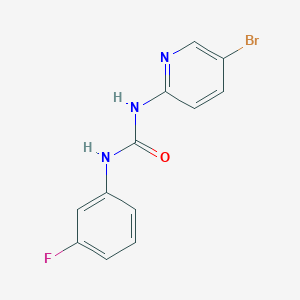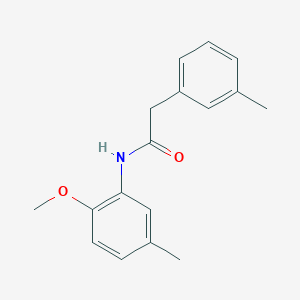
N-(5-bromo-2-pyridinyl)-N'-(3-fluorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-N'-(3-fluorophenyl)urea is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is commonly known as BPU and is a potent inhibitor of several protein kinases, including the mitogen-activated protein kinase (MAPK) pathway. The purpose of
Wissenschaftliche Forschungsanwendungen
BPU has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer. BPU has also been found to sensitize cancer cells to radiation therapy, making it a potential candidate for combination therapy.
In addition to cancer, BPU has also been studied for its potential applications in other diseases, such as Alzheimer's disease and Parkinson's disease. BPU has been found to inhibit the activity of protein kinases that are involved in the pathogenesis of these diseases, making it a potential therapeutic agent.
Wirkmechanismus
BPU inhibits the activity of several protein kinases, including the N-(5-bromo-2-pyridinyl)-N'-(3-fluorophenyl)urea pathway. This pathway is involved in several cellular processes, including cell proliferation, differentiation, and survival. Inhibition of this pathway by BPU leads to the inhibition of cancer cell growth and sensitization of cancer cells to radiation therapy.
Biochemical and Physiological Effects:
BPU has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in cancer treatment. It has also been found to inhibit cell cycle progression, leading to the inhibition of cancer cell growth. BPU has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BPU is its potency in inhibiting several protein kinases, making it a potential candidate for combination therapy with other drugs. BPU has also been shown to have low toxicity in normal cells, making it a safer alternative to other chemotherapeutic agents.
One of the limitations of BPU is its poor solubility in water, which can make it difficult to administer in vivo. BPU also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
Future research on BPU could focus on improving its solubility and half-life, making it a more effective therapeutic agent. BPU could also be studied for its potential applications in other diseases, such as neurodegenerative diseases and autoimmune diseases. Further studies could also investigate the potential for BPU to be used in combination therapy with other drugs for cancer treatment.
Synthesemethoden
The synthesis of BPU involves the reaction of 5-bromo-2-pyridinylamine with 3-fluorobenzoyl isocyanate in the presence of a base. The resulting product is then purified using column chromatography to obtain pure BPU. This synthesis method has been optimized to yield high purity and high yield of BPU.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-3-(3-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFN3O/c13-8-4-5-11(15-7-8)17-12(18)16-10-3-1-2-9(14)6-10/h1-7H,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZUBSNETVVCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NC2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-allyl-5-{3-chloro-5-methoxy-4-[3-(2-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376507.png)
![1-{[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}cyclopropanecarboxamide](/img/structure/B5376512.png)
![4-[2-(4-bromophenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5376517.png)
![1-{1-[(2,8-dimethylquinolin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5376533.png)
![(3R*,3aR*,7aR*)-1-[(2-cyclopropylpyrimidin-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5376538.png)

![2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5376554.png)
![4-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]piperazine-2-carboxylic acid](/img/structure/B5376558.png)


![4-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5376576.png)
![6-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}pyridazin-3(2H)-one](/img/structure/B5376592.png)
![3,5-bis[(2-pyridinylthio)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5376597.png)
![2-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]methyl}-3,5-dimethyl-4(1H)-pyridinone](/img/structure/B5376602.png)